

# Validating Protein Interactions: A Comparative Guide to BS2G Crosslinking and Mass Spectrometry

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Compound of Interest

Compound Name: BS2G Crosslinker disodium

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For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interactions, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool. This guide provides a comprehensive comparison of Bis(sulfosuccinimidyl) glutarate (BS2G), a popular amine-reactive crosslinker, with alternative reagents, supported by experimental data and detailed protocols to aid in the validation of crosslinking results.

# **Performance Comparison of Common Crosslinkers**

The choice of crosslinking reagent is critical for the successful identification of protein-protein interactions. Factors such as the spacer arm length, cleavability, and water solubility influence the number and type of crosslinks identified. Below is a comparison of BS2G with other commonly used crosslinkers.



| Feature                                      | BS2G  | DSS   | BS3   | DSSO  | EDC   |
|--|---|---|---|---|---|
| Full Name                                    | Bis(sulfosucci<br>nimidyl)<br>glutarate       | Disuccinimidy<br>I suberate                   | Bis(sulfosucci<br>nimidyl)<br>suberate        | Disuccinimidy<br>I sulfoxide                  | 1-Ethyl-3-(3-<br>dimethylamin<br>opropyl)carbo<br>diimide |
| Spacer Arm<br>Length                         | 7.7 Å   | 11.4 Å  | 11.4 Å  | 10.1 Å  | 0 Å (Zero-<br>length)                                     |
| Reactive<br>Toward                           | Primary<br>amines<br>(Lysine, N-<br>terminus) | Primary<br>amines<br>(Lysine, N-<br>terminus) | Primary<br>amines<br>(Lysine, N-<br>terminus) | Primary<br>amines<br>(Lysine, N-<br>terminus) | Primary amines and carboxyl groups                        |
| Water<br>Soluble                             | Yes   | No  | Yes   | No  | Yes   |
| Membrane<br>Permeable                        | No  | Yes   | No  | Yes   | Yes   |
| MS-<br>Cleavable                             | No  | No  | No  | Yes   | No  |
| Isotope-<br>Labeled<br>Versions<br>Available | Yes (e.g.,<br>BS2G-d4)                        | No  | Yes (e.g.,<br>BS3-d4)                         | No  | No  |

# **Quantitative Data Summary**

The efficiency of a crosslinker is often evaluated by the number of unique cross-linked peptides identified in a mass spectrometry experiment. While direct comparative studies are limited, data from individual studies can provide insights into their performance.

A study on the proteasomal 20S core particles of the haloarchaeon Haloferax volcanii utilized both BS2G and the zero-length crosslinker EDC to identify intra- and inter-subunit cross-links[1] [2]. The following table summarizes the identified cross-links for the  $\alpha1\beta\beta\alpha1$  core particle subtype.



| Crosslinker | Protein Subunits | Cross-linked<br>Residues | Type of Linkage |
|-------------|------------------|--------------------------|-----------------|
| BS2G        | α1 - α1          | K54 - K68                | Inter-peptide   |
| α1 - α1     | K44 - K47        | Inter-peptide            |                 |
| EDC         | α1 - α1          | K54 - E67                | Inter-peptide   |
| α1 - α1     | K163 - E62       | Inter-peptide            |                 |

In a separate study comparing the non-cleavable crosslinkers BS3 and DSS with the MS-cleavable DSSO on bovine serum albumin (BSA), the number of identified cross-linked peptides varied depending on the fragmentation method used in the mass spectrometer[3][4].

| Crosslinker | Number of Identified<br>Cross-linked Peptides<br>(CID/HCD) | Number of Identified<br>Cross-linked Peptides<br>(EThcD) |
|-------------|--|--|
| BS3         | ~180   | ~200   |
| DSS         | ~180   | ~200   |
| DSSO        | ~120   | ~200   |

Note: CID (Collision-Induced Dissociation), HCD (Higher-energy Collisional Dissociation), and EThcD (Electron-Transfer/Higher-energy Collision Dissociation) are different methods for fragmenting peptides in the mass spectrometer.

# **Experimental Protocols**

Detailed methodologies are crucial for reproducible crosslinking experiments. Below are protocols for BS2G and a common alternative, DSS.

### **Protocol 1: BS2G Crosslinking of Protein Complexes**

This protocol is adapted from a general procedure for amine-reactive crosslinkers.[5]

Materials:



- BS2G crosslinker
- Amine-free buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Protein complex of interest

#### Procedure:

- Prepare the protein complex in an amine-free buffer at a suitable concentration (e.g., 1 mg/mL).
- Freshly prepare a 25 mM stock solution of BS2G in the same amine-free buffer.
- Add the BS2G stock solution to the protein sample to a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically.
- Incubate the reaction mixture for 30-60 minutes at room temperature.
- Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM
   Tris.
- Incubate for 15 minutes at room temperature to terminate the crosslinking reaction.
- The cross-linked sample is now ready for downstream processing, such as SDS-PAGE analysis, in-gel digestion, or in-solution digestion for mass spectrometry analysis.

### **Protocol 2: DSS Crosslinking of Protein Complexes**

This protocol is based on a method for water-insoluble crosslinkers.[6]

#### Materials:

- DSS crosslinker
- Dimethyl sulfoxide (DMSO)
- Amine-free buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)



- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Protein complex of interest

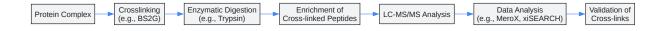
#### Procedure:

- Prepare the protein complex in an amine-free buffer at the desired concentration.
- Prepare a 25 mM stock solution of DSS in anhydrous DMSO immediately before use.
- Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically 1-2 mM). The final DMSO concentration should be kept low (e.g., <5% v/v) to avoid protein denaturation.
- Incubate the reaction for 30-60 minutes at room temperature.
- Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.
- Incubate for 15 minutes at room temperature.
- Proceed with sample preparation for mass spectrometry analysis.

# Visualizing Experimental Workflows and Signaling Pathways

# **Experimental Workflow for Crosslinking Mass Spectrometry**

The general workflow for a crosslinking mass spectrometry experiment involves several key steps, from sample preparation to data analysis.



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A typical workflow for a crosslinking mass spectrometry experiment.

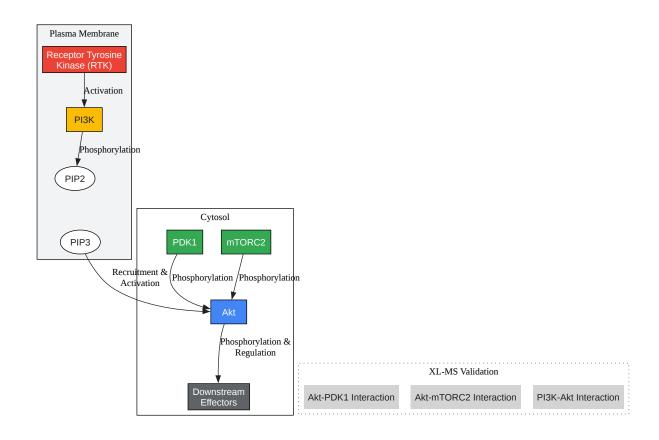




# **Akt Signaling Pathway and Validation of Protein Interactions**

Crosslinking mass spectrometry can be employed to validate known and discover novel protein-protein interactions within signaling pathways, such as the Akt pathway, which is crucial for cell survival and proliferation.





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The Akt signaling pathway with key protein-protein interactions that can be validated by XL-MS.



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